3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one
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Overview
Description
3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one is an organic compound that features a phenyl group attached to a propynone backbone, with an amino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one typically involves the coupling of 3-aminophenylacetylene with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the alkyne to an alkene.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkenes.
Scientific Research Applications
3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-2-propenoic acid: This compound has a similar amino group but differs in the backbone structure.
N-salicylidene-m-phenylenediamine: Another compound with an amino group on the phenyl ring, but with different functional groups and applications.
Uniqueness
3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one is unique due to its combination of an amino group and a propynone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H11NO |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(3-aminophenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H11NO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,16H2 |
InChI Key |
HGUKYCBWIALWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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